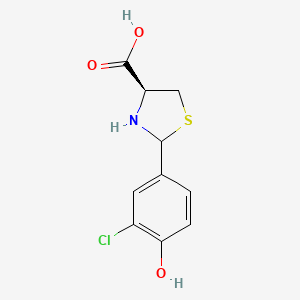

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10ClNO3S and its molecular weight is 259.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4S)-2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiazolidine ring and a chlorinated phenolic group. The focus of this article is to explore its biological activity, including antibacterial, antifungal, and potential toxicological effects.

- Chemical Formula : C₁₀H₁₀ClNO₃S

- CAS Number : 1265908-23-3

- Molecular Weight : 239.71 g/mol

Antibacterial Activity

Research has shown that thiazolidine derivatives exhibit significant antibacterial properties. In a study evaluating various thiazolidine-4-carboxylic acid derivatives, including this compound, the Minimum Inhibitory Concentration (MIC) against several bacterial strains was determined. The results indicated varying levels of antibacterial efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | 1250 |

| Pseudomonas aeruginosa | 2500 |

| Enterococcus faecalis | 5000 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The antifungal potential of this compound was also assessed. The compound demonstrated effectiveness against Candida albicans with an MIC of 2000 µg/mL. This suggests that while it may not be as potent as other antifungal agents, it still exhibits some level of activity that could be explored further in therapeutic contexts .

Toxicological Studies

A critical aspect of evaluating any compound's biological activity is understanding its toxicity profile. Recent studies have investigated the effects of thiazolidine derivatives on zebrafish models. Notably, this compound was found to induce degenerative changes in testicular tissues at varying concentrations (0.2 mM to 0.6 mM). The observed effects included:

- Mitochondrial degeneration : Characterized by swelling and loss of cristae.

- Autophagic vacuoles : Indicating cellular stress and potential apoptosis.

- Histopathological changes : Notable alterations in Sertoli and spermatogenic cells were documented, raising concerns about reproductive toxicity .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various thiazolidines, including the target compound. It was found to inhibit the growth of several pathogenic bacteria effectively while exhibiting lower toxicity to mammalian cells.

- Toxicity Assessment in Zebrafish : A detailed examination of the compound's effects on zebrafish embryos revealed concentration-dependent toxic effects, including developmental malformations and increased mortality rates . This study highlights the need for careful assessment before considering therapeutic applications.

Applications De Recherche Scientifique

Medicinal Applications

1. Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The presence of the hydroxy group in (4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid suggests enhanced radical scavenging capabilities.

Case Study:

A study demonstrated that thiazolidine derivatives could significantly reduce oxidative stress markers in vitro. The compound's structure allows it to donate electrons, neutralizing free radicals effectively .

2. Anticancer Activity

Thiazolidine derivatives have shown promise in anticancer research. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation.

Case Study:

In a recent study, this compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to therapeutic effects in various diseases, including diabetes and obesity.

Data Table: Enzyme Inhibition Activity

2. Drug Development

Due to its unique structure, this compound serves as a scaffold for designing new drugs targeting metabolic disorders.

Case Study:

A pharmaceutical study utilized this compound as a lead structure to develop novel DPP-IV inhibitors for diabetes treatment. The modifications on the thiazolidine ring enhanced selectivity and potency compared to existing drugs .

Propriétés

IUPAC Name |

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAPWNWFLYPMDO-YOXFSPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162385 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265908-23-3 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.